2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a quinoline core substituted at position 3 with a benzenesulfonyl group and at position 1 with an acetamide-linked 4-methoxyphenyl moiety. Its structural framework is associated with anticancer and anti-inflammatory activities, as seen in analogs .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-31-18-13-11-17(12-14-18)25-23(27)16-26-15-22(24(28)20-9-5-6-10-21(20)26)32(29,30)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNDRHAKLMDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS Number: 902278-52-8) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 448.5 g/mol
- Structural Features : The compound features a quinoline core, a benzenesulfonyl group, and an acetamide moiety that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfonyl and acetamide groups enhances its binding affinity, potentially leading to inhibition of specific pathways involved in disease processes.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:
- Induction of apoptosis in glioma cells.
- Inhibition of key signaling pathways such as AKT and mTORC1/2 .
- Activation of cell death pathways including necroptosis and autophagy .
Anti-inflammatory Effects
Quinoline derivatives are also noted for their anti-inflammatory properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . IC values for similar compounds have shown effective inhibition of COX-1 and COX-2 enzymes.
Case Study 1: Antimicrobial Screening
A study conducted on a series of quinoline derivatives revealed that certain modifications in the structure significantly enhanced their antimicrobial activity. The tested compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity in Glioma Models
In vitro assays using glioma cell lines demonstrated that the compound inhibited cell viability significantly at low concentrations. Mechanistic studies indicated that this was achieved through both direct cytotoxic effects and modulation of key survival pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 448.5 g/mol |
| Antimicrobial Activity | Effective against MRSA |
| Anticancer Activity | Induces apoptosis in glioma cells |
| Anti-inflammatory Activity | Inhibits COX enzymes |
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities
Key Observations
Sulfonyl Group Variations: The target compound’s benzenesulfonyl group is less sterically hindered compared to quinazoline sulfonyl derivatives (e.g., compound 40 in ), which may reduce potency but improve pharmacokinetic properties .
Quinoline Core Modifications: Ethyl substitution at position 6 () increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Acetamide Substituent Effects :
- The 4-methoxyphenyl group is recurrent in bioactive compounds (e.g., ), likely due to its balance of electron-donating properties and moderate lipophilicity. In contrast, 4-chlorophenyl () or 3-methylphenyl () substituents may prioritize target selectivity over solubility .
Biological Activity Trends: Compounds with 4-methoxyphenyl acetamide moieties consistently show enhanced anticancer activity in MTT assays (e.g., compound 40 in : IC₅₀ < 10 µM against HCT-116) . Thiazole derivatives () with piperazinyl linkers demonstrate anti-inflammatory activity, suggesting the target compound’s quinoline core may offer divergent therapeutic applications .
Research Findings and Mechanistic Insights
- Anticancer Activity: The target compound’s benzenesulfonyl-quinoline framework aligns with inhibitors of topoisomerase II and matrix metalloproteinases (MMPs), as seen in structurally related thiazole derivatives .
- Synthetic Accessibility : The absence of complex sulfonyl groups (e.g., quinazoline in ) simplifies synthesis, though ethyl or chlorine additions () may require multi-step protocols .
- Crystal Structure Analysis : Analogous compounds () reveal stabilized conformations via N–H···O and C–H···O hydrogen bonds, suggesting the target compound may exhibit similar stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
